molecular formula C20H16ClFN4O B2895659 2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251639-20-9

2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No. B2895659
CAS RN: 1251639-20-9
M. Wt: 382.82
InChI Key: JRZYHWXEBIRZLJ-UHFFFAOYSA-N
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Description

2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H16ClFN4O and its molecular weight is 382.82. The purity is usually 95%.
The exact mass of the compound 2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Anticonvulsant Activity

Research has shown that compounds related to 2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one demonstrate significant anticonvulsant activity. A study synthesizing and testing various substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines revealed potent activity against maximal electroshock-induced seizures in rats (Kelley et al., 1995). Similarly, another research indicated that N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines, which are structurally analogous, exhibited anticonvulsant properties (Kelley et al., 1995).

Antimicrobial Activities

Compounds within the same family as 2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one have been explored for their antimicrobial properties. For instance, studies on thieno and furopyrimidine derivatives have shown promising antimicrobial activity (Hossain & Bhuiyan, 2009).

Structural and Molecular Studies

Structural analysis and density functional theory (DFT) calculations have been conducted on pyridazine analogs, providing insights into their pharmaceutical importance. A study on 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, a related compound, involved synthesis, X-ray crystallography, and DFT calculations to elucidate its structural properties (Sallam et al., 2021).

Antidepressant Activities

Pyrido[2,3-d]pyrimidine derivatives, closely related to the compound of interest, have been synthesized and evaluated for their potential as anticonvulsants and antidepressants. Some of these compounds exhibited significant efficacy, surpassing standard drugs like carbamazepine in pharmacological tests (Zhang et al., 2016).

Cytotoxicity Studies

The related triazolo[4,3-b]pyridazines have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, showing potent cytotoxic activity in certain compounds (Mamta et al., 2019).

properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O/c1-12-3-4-14(9-13(12)2)18-7-8-19-24-25(20(27)26(19)23-18)11-15-5-6-16(22)10-17(15)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZYHWXEBIRZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC4=C(C=C(C=C4)F)Cl)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

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